Dbd-cocl

Description

Contextualization of Fluorescent Labeling Reagents in Modern Analytical Chemistry

Fluorescence analysis is a cornerstone of modern analytical chemistry, widely employed for both qualitative and quantitative assessments due to its inherent advantages, including high sensitivity, selectivity, simplicity, and cost-effectiveness. creative-proteomics.comfiredivegear.comrsc.orghep.com.cnwikipedia.orgcore.ac.uk This technique relies on the ability of certain substances, known as fluorophores, to absorb light at one wavelength and re-emit it at a longer wavelength. firedivegear.com The application of fluorescence extends across a broad spectrum of scientific disciplines, encompassing environmental monitoring, pharmaceutical quality control, forensic sciences, biochemistry, molecular biology, medical diagnostics, and materials science. creative-proteomics.comfiredivegear.comhep.com.cnwikipedia.orgcore.ac.ukfiveable.me

Fluorescent labeling reagents are specialized chemical compounds designed to impart fluorescent properties to target molecules that may otherwise lack native fluorescence or exhibit poor detectability. These reagents function as "molecular devices" that translate chemical and biological events into measurable fluorescent signals. mdpi.com In biological contexts, fluorescent probes are instrumental in visualizing cellular components, elucidating protein interactions, and monitoring intracellular processes in real-time and non-invasively, providing critical insights into dynamic molecular events within living systems. firedivegear.comrsc.orghep.com.cnmdpi.comnih.gov The ability to selectively bind to specific regions or functional groups on target molecules allows for their visualization under fluorescence microscopy or detection in various analytical assays.

Historical Development and Evolution of Benzoxadiazole Derivatives as Fluorescent Probes

The phenomenon of fluorescence itself was first documented in 1845 by Fredrick W. Herschel. firedivegear.com The practical application of fluorescent labeling in scientific research began to emerge in the 1940s, notably with the use of fluorescently labeled antibodies for antigen detection. Early fluorescent dyes that laid the groundwork for modern applications included Fluorescein and Rhodamine. bdbiosciences.com

The development of benzoxadiazole derivatives, also known as benzofurazan (B1196253) derivatives, marked a significant advancement in the field of fluorescent probes. These compounds possess a unique heterocyclic core that contributes to their distinctive photophysical characteristics. A pivotal moment in this evolution was the development of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in 1968 by Ghosh and Whitehouse. researchgate.net NBD-Cl was introduced as a fluorogenic reagent, particularly effective for sensing amino acids and other amines. researchgate.net NBD derivatives are recognized as environment-sensitive fluorophores, meaning their fluorescence properties can change in response to their local chemical environment. researchgate.net

Beyond NBD, other related classes like benzothiadiazole (BTD) derivatives have also gained prominence as fluorescent probes for biological analyses since approximately 2010. acs.orgnih.govresearchgate.net These newer generations of probes have addressed some of the limitations observed with classical fluorescent scaffolds such as coumarins, BODIPYs, fluoresceins, rhodamines, cyanines, and phenoxazines, offering improved photophysical properties like large Stokes shifts, high quantum yields, and enhanced stability. acs.orgnih.govresearchgate.net Over the past three decades, the continuous development of benzofurazan-bearing reagents has led to versatile tools for the analysis of a wide range of achiral and chiral molecules. chromsoc.jp

Significance of DBD-COCl in Advancing Analytical and Bioanalytical Methodologies

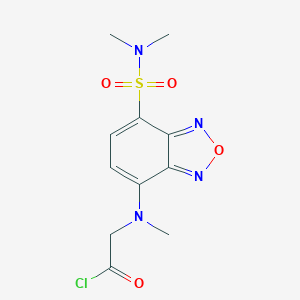

4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole, abbreviated as this compound, represents a significant advancement in the realm of fluorescent derivatization reagents. tcichemicals.comchemicalbook.com It is extensively utilized in High-Performance Liquid Chromatography (HPLC) to enhance the detectability of analytes that inherently possess low native fluorescence or weak UV absorbance. tcichemicals.comchemicalbook.comlabscoop.comscirp.orgscirp.org

The chemical structure of this compound features a benzoxadiazole core, which is crucial for its photophysical properties, alongside sulfonyl and chloroformyl groups that confer its reactivity. The primary mechanism of action involves the reaction of its chloroformyl group with nucleophilic moieties, including hydroxyl, thiol, and amine groups, under mild reaction conditions. tcichemicals.comlabscoop.com This reaction leads to the formation of stable, fluorescent adducts and the release of hydrochloric acid, enabling sensitive quantification. tcichemicals.comlabscoop.com

Key Advantages and Properties of this compound:

High Sensitivity: this compound facilitates detection limits typically in the femtomole range. For instance, in the quantification of juvenile hormone III (JH III), linear responses have been observed in the range of 10-20 to 1000 fmols. nih.gov

Derivative Stability: Unlike some other derivatization agents, such as o-phthalaldehyde (B127526) (OPA) adducts which degrade rapidly (within 15 minutes), derivatives formed with this compound remain stable for several hours, contributing to reliable and reproducible analytical results.

Versatility: this compound is capable of reacting with a broad spectrum of functional groups, including alcohols, phenols, primary and secondary amines, aromatic amines, and thiols. tcichemicals.comlabscoop.comacs.org It can also be applied to epoxides following a preliminary ring-opening step. nih.govcolab.ws

Mild Reaction Conditions: Derivatization reactions with this compound often proceed under mild conditions, sometimes even at room temperature, simplifying experimental procedures and minimizing potential degradation of sensitive analytes. tcichemicals.comlabscoop.comscirp.orgscirp.org

Detailed Research Findings and Applications:

This compound is predominantly employed in HPLC coupled with fluorescence detection (HPLC-FD) for the pre-column derivatization of various compounds, thereby significantly improving their analytical detection. tcichemicals.comlabscoop.comscirp.orgscirp.orgnih.govcolab.ws

Specific applications and research findings include:

Hormone Quantification: It has been successfully used for the sensitive quantification of juvenile hormone III (JH III) and its precursor farnesoic acid (FA) in biological samples. The derivatization of JH III, an epoxide, requires a two-step process involving epoxide ring opening followed by reaction with this compound. nih.govcolab.ws

Endocannabinoid Analysis: this compound has been applied to the sensitive quantification of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in complex biological matrices. nih.gov

Drug Analysis: The compound has been utilized in the analysis of drugs like memantine (B1676192), an Alzheimer's treatment, in biological samples, demonstrating good linearity and sensitivity.

Cosmetic Component Determination: An improved HPLC-fluorescence method using this compound for the determination of raspberry ketone (RK) in fragrance mist was developed. The derivatization was performed rapidly at room temperature, yielding a linear response range of 0.05 to 2.5 µg/mL. scirp.orgscirp.org

The following table summarizes typical reaction conditions and detection characteristics for various functional groups derivatized with this compound:

| Functional Group | Example Analyte | Reaction Conditions | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit (fmol) |

| Alcohols | Androsterone | 60°C, 30 min | 443 | 546 | 38 |

| α-Oxyacids | Mandelic acid | 60°C, 15 min | 442 | 551 | 125 |

| Phenols | Estrone | 60°C, 15 min | 440 | 543 | 40 |

| Amines | Benzylamine | Room Temp. or 60°C, 15 min | 445 | 555 | 89 |

| Aromatic Amines | Phenetidine | 60°C, 15 min | 443 | 553 | 56 |

| Thiols | 2-Mercapto-N-(2-naphthyl)acetamide | Room Temp. | 437 | 544 | 103 |

| labscoop.com |

These detailed findings underscore this compound's role as a powerful and versatile derivatization reagent, significantly contributing to the development of highly sensitive and reliable analytical and bioanalytical methodologies. Its ability to form stable, highly fluorescent derivatives under mild conditions makes it an invaluable tool for researchers across various chemical and biological disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIIBGUHMHXMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935378 | |

| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156153-43-4 | |

| Record name | 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Dbd Cocl

Chemical Synthesis Pathways for DBD-COCl

The synthesis of this compound typically involves a multi-step process, beginning with the preparation of a key precursor, 4-(N,N-dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole. This intermediate is synthesized through a sequence of reactions:

Sulfonation : The introduction of the dimethylaminosulfonyl group at the 4-position of 7-amino-2,1,3-benzoxadiazole is achieved using dimethylaminosulfonyl chloride in anhydrous dichloromethane (B109758) at temperatures between 0–5°C .

Methylation : Subsequent N-methylation of the 7-amino group occurs with methyl iodide in the presence of a base, such as potassium carbonate, in acetone (B3395972) under reflux conditions .

The final step involves the chloroformylation of this precursor to introduce the reactive chloroformyl group. This reaction is carried out using phosgene (B1210022) (COCl₂) or triphosgene (B27547) (bis(trichloromethyl) carbonate) in an anhydrous solvent like benzene (B151609) or toluene (B28343). Triphosgene is often preferred over gaseous phosgene due to its reduced toxicity . Optimization studies have indicated that benzene can provide higher yields (85%) compared to toluene (78%) for this chloroformylation step .

Elucidation of Reaction Mechanisms with Target Analytes

This compound functions as an electrophilic derivatization reagent, with its reactive chloroformyl group readily undergoing nucleophilic reactions. The general mechanism involves the chloroformyl group reacting with nucleophilic sites on target analytes, leading to the formation of a covalent bond and the release of hydrochloric acid .

This compound reacts efficiently with primary and aromatic amines through a nucleophilic acyl substitution mechanism, forming stable fluorescent amide derivatives scribd.com. This reaction is a classic example of nucleophilic acyl substitution, where the amine's lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride chemguide.co.ukchemguide.co.ukyoutube.comshout.education.

The mechanism proceeds in two main stages:

Addition Stage : The nucleophilic nitrogen of the amine attacks the highly electrophilic carbon atom of the chloroformyl group. This attack leads to the formation of a tetrahedral intermediate, with the carbon-oxygen double bond temporarily becoming a single bond and the oxygen atom acquiring a negative charge. Simultaneously, the nitrogen atom gains a positive charge chemguide.co.ukshout.education.

Elimination Stage : The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled. Subsequently, a hydrogen ion is removed from the positively charged nitrogen, often by another amine molecule or a chloride ion, regenerating the amine and forming the stable amide product along with hydrochloric acid chemguide.co.ukchemguide.co.ukyoutube.comshout.education.

These reactions typically occur under mild conditions, for instance, in a benzene solution at room temperature scribd.com. The resulting fluorescent adducts allow for sensitive quantification of compounds like memantine (B1676192) in biological samples .

In addition to amines, this compound readily reacts with hydroxyl (-OH) and thiol (-SH) groups through similar nucleophilic acyl substitution pathways, leading to the formation of stable fluorescent esters and thioesters, respectively jst.go.jp. These reactions also proceed under mild conditions labscoop.com.

For hydroxyl groups, the oxygen atom's lone pair acts as the nucleophile, attacking the carbonyl carbon and subsequently expelling the chloride ion to form an ester bond. Similarly, for thiol groups, the sulfur atom's lone pair initiates the nucleophilic attack, leading to the formation of a thioester bond.

An illustrative example of this derivatization is the tagging of juvenile hormone III (JH III). This process involves a two-step reaction: first, the epoxide ring of JH III is opened with sodium sulfide, and then the newly formed hydroxyl group is derivatized with this compound researchgate.net.

While this compound itself, as an acyl chloride, primarily reacts with nucleophilic functional groups such as amines, hydroxyls, and thiols, it does not directly react with carbonyl functionalities (aldehydes and ketones) in the same manner. However, derivatives synthesized from this compound can be utilized for this purpose. For instance, DBD-Pro-COCl (a chiral derivative of this compound) can be reacted with hydrazine (B178648) to form a hydrazide derivative (e.g., DBD-ProCZ). These hydrazide derivatives are then capable of reacting with chiral carbonyl compounds to produce hydrazone derivatives, which are amenable to chromatographic separation chromsoc.jp. This highlights an indirect strategy for derivatizing carbonyl species using compounds derived from the this compound scaffold.

Esterification and Amide Bond Formation with Hydroxyl and Thiol Groups

Stereochemical Considerations in this compound Derivatization

The development of chiral derivatives of this compound, such as R(+)-DBD-Pro-COCl and S(-)-DBD-Pro-COCl, has been crucial for the stereochemical analysis of chiral compounds researchgate.netrsc.orgchemistrydocs.com. These reagents incorporate a chiral pyrrolidine (B122466) moiety, allowing them to form diastereomers when reacted with enantiomeric analytes rsc.orgcymitquimica.com.

The reaction of R(+)-DBD-Pro-COCl or S(-)-DBD-Pro-COCl with a racemic mixture of amines or alcohols results in the formation of a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be separated using conventional achiral chromatographic techniques, such as reversed-phase or normal-phase high-performance liquid chromatography (HPLC) researchgate.netrsc.org.

Research findings indicate that the elution order of the resulting diastereomers is dependent on the configuration of the chiral derivatization reagent used. For example, when S(-)-DBD-Pro-COCl is employed, amines with the S-configuration are typically eluted faster than their R-configuration counterparts. Conversely, using R(+)-DBD-Pro-COCl reverses this elution order researchgate.net. Similarly, for alcohol enantiomers, R(+)-DBD-Pro-COCl leads to faster elution of R-configured alcohols, while S(-)-DBD-Pro-COCl results in faster elution of S-configured alcohols rsc.org. The resolution (Rs) values of diastereomers derived from hydrophobic alcohols tend to be larger than those from hydrophilic alcohols rsc.org.

| Chiral Reagent | Analyte Type | Resulting Derivative Type | Elution Order (Example) | Separation Method | References |

| R(+)-DBD-Pro-COCl | Amines | Diastereomeric Amides | R-amines elute slower than S-amines (reversed from S-reagent) | Reversed-phase or Normal-phase HPLC | researchgate.net |

| S(-)-DBD-Pro-COCl | Amines | Diastereomeric Amides | S-amines elute faster than R-amines | Reversed-phase or Normal-phase HPLC | researchgate.net |

| R(+)-DBD-Pro-COCl | Alcohols | Diastereomeric Esters | R-alcohols elute faster than S-alcohols | Reversed-phase HPLC | rsc.org |

| S(-)-DBD-Pro-COCl | Alcohols | Diastereomeric Esters | S-alcohols elute faster than R-alcohols | Reversed-phase HPLC | rsc.org |

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The efficiency and outcome of derivatization reactions involving this compound are significantly influenced by various kinetic and thermodynamic parameters. These factors dictate the reaction rate, completeness, and the stability of the formed derivatives.

Key parameters affecting derivatization efficiency include:

Stoichiometric Ratios : The ratio of the derivatization reagent to the analyte is critical for achieving quantitative conversion. For instance, a stoichiometric ratio of 1:3 (substrate:this compound) allowed for efficient derivatization of certain drugs within 15 minutes researchgate.net.

Reaction Time and Temperature : Derivatization reactions with this compound are generally rapid, often proceeding quantitatively within 15 minutes to 1 hour at room temperature researchgate.netresearchgate.net. Elevated temperatures can accelerate reaction rates, but optimization is necessary to prevent reagent degradation or side reactions chemisgroup.us.

pH of the Medium : The pH of the reaction mixture plays a crucial role, particularly for analytes with ionizable functional groups. The degree of dissociation of nucleophilic groups (amines, hydroxyls, thiols) is pH-dependent, affecting their nucleophilicity and thus the reaction efficiency chemisgroup.usnih.govacs.org. For example, the reactivity and fluorescence of some amine derivatization reactions are optimal around pH 9, though acceptable results can be obtained in the pH 6-8 range for aliphatic amines nih.gov. However, high pH can also accelerate the hydrolysis of the acyl chloride reagent itself chemisgroup.us.

Solvent Choice : The solvent system influences the solubility of both the reagent and the analytes, as well as the reaction kinetics. Non-polar solvents like benzene or acetonitrile (B52724) are often suitable for this compound derivatizations .

Base Catalysts : The presence of a base, such as pyridine, can catalyze the derivatization reaction by neutralizing the hydrochloric acid byproduct, which helps to drive the equilibrium towards product formation and prevent protonation of the nucleophilic analyte researchgate.netrsc.orgresearchgate.net.

The derivatives formed with this compound are known for their stability, often remaining stable for several hours, which is a significant advantage over some other derivatization reagents whose adducts may degrade rapidly . While specific activation energies (kinetic aspects) and equilibrium constants (thermodynamic aspects) for this compound reactions are often determined in detailed mechanistic studies, the general principles of chemical kinetics and thermodynamics apply. The reactions are typically designed to be driven to completion (high yield) under optimized conditions, favoring product formation.

Advanced Analytical Applications Utilizing Dbd Cocl

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection

The integration of DBD-COCl as a derivatization agent with HPLC-fluorescence detection (HPLC-FLD) has revolutionized the trace analysis of various chemical species. This technique is particularly effective for non-volatile trace components found in complex matrices, such as biological samples. nih.gov The strong and long-wavelength fluorescence emitted by this compound derivatives, attributed to their benzoxadiazole skeleton, contributes to high sensitivity and selectivity in analytical assays. nih.gov

Optimization of Chromatographic Conditions for this compound Derivatives

Achieving optimal separation and detection of this compound derivatives in HPLC-FLD necessitates careful optimization of chromatographic parameters, including the selection of stationary phases, mobile phase composition, and flow rate.

Reversed-phase octadecyl silica (B1680970) (ODS) columns are frequently utilized for the separation of this compound derivatives due to their robust performance and wide applicability. For instance, a Kaseisorb LC ODS Super column (4.6 mm I.D. × 150 mm) has been successfully employed for the separation of this compound derivatives of alcohols and amines. fishersci.camtpinnacle.com Similarly, the determination of raspberry ketone, after derivatization with this compound, was achieved using a reversed-phase ODS column. guidetopharmacology.org

In scenarios requiring the separation of enantiomers, chiral stationary phases (CSPs) are indispensable. This compound has been successfully applied in the enantiomeric separation of compounds like fluoxetine (B1211875) (FLX) derivatives. Studies have explored amylose-based chiral columns (e.g., Chiralpak AD-RH and Chiralpak AD) and cellulose-based chiral columns (e.g., Chiralcel OD) as effective CSPs for this compound derivatives. fishersci.nowikipedia.orgfishersci.combioregistry.io The formation of diastereomeric complexes through derivatization with chiral reagents, followed by separation on achiral columns, represents an indirect method for chiral separation, which is particularly useful for trace analysis in biological samples. nih.govnih.govwikipedia.org

For the analysis of memantine (B1676192), derivatized with this compound, an optimized mobile phase consisted of acetonitrile (B52724) and water (80:20), achieving separation with a flow rate of 1 mL/min. fishersci.ca Another study on memantine analysis, while not exclusively using this compound, highlighted that C8 and C18 columns with mobile phases composed of 1% v/v acetonitrile and 99% v/v of 0.05–0.1% phosphoric acid or 2.5–5 mM phosphate (B84403) buffer, at a flow rate of 1 mL/min, yielded optimal retention and peak symmetry. frontiersin.orgunibe.ch The precise control of mobile phase composition is crucial, as even minor changes (e.g., 1% difference in organic solvent) can significantly alter retention times. nih.govwikidoc.org

Selection and Performance of Stationary Phases (e.g., Reversed-Phase ODS, Chiral Stationary Phases)

Development of Quantitative Assays for Diverse Chemical Species

This compound has been instrumental in developing highly sensitive quantitative assays for various chemical species, leveraging its strong fluorescence and reactivity.

This compound effectively reacts with primary and aromatic amines, forming fluorescent products suitable for HPLC-FLD. wikidata.orgfishersci.be This property makes it valuable for the trace analysis of amines and amino acids. For instance, this compound has been used to derivatize memantine, an amine-containing drug, for sensitive quantification in biological samples. The method demonstrated good linearity and sensitivity, with a limit of detection (LOD) of 0.79 µg/mL and a correlation coefficient (r²) ≥ 0.99. wikipedia.org

While DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) is often cited for amino acid analysis by reversed-phase HPLC due to its high sensitivity, this compound also plays a role in derivatization involving amine groups. nih.govnih.gov Chiral derivatization reagents, structurally related to this compound, such as 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), have been developed for the enantiomeric separation of amines and amino acids on achiral ODS columns, yielding diastereomers with high resolution. nih.govnih.gov

Table 1: Quantitative Assay Parameters for Amine Derivatives with this compound

| Analyte | Reaction Conditions | Detection Wavelengths (nm) (Ex/Em) | Detection Limit | Linearity (r²) | Reference |

| Memantine | 5:1 ratio with this compound, 60°C, 50 min | 430/520 | 0.79 µg/mL | ≥ 0.99 | wikipedia.orgfishersci.ca |

| Benzylamine | Room temperature or 60°C, 15 min | 445/555 | 89 fmol | Not specified | wikidata.orgfishersci.be |

| Phenetidine | 60°C, 15 min | 443/553 | 56 fmol | Not specified | wikidata.orgfishersci.be |

This compound is also an effective electrophilic reagent for the fluorometric detection of alcohols and phenols. wikidata.orgfishersci.be It reacts with hydroxyl groups, including those in sterols like androsterone, and phenolic compounds such as estrone. wikidata.orgfishersci.be A base catalyst, such as quinuclidine, is often required to facilitate the reaction with these nucleophiles, except for aromatic amines. wikidata.orgfishersci.be

A notable application is the determination of raspberry ketone (a phenol) in fragrance mist. An improved pre-column derivatization method using this compound and HPLC-FLD was developed, allowing derivatization at room temperature for just 3 minutes at pH 9.0. The method showed excellent linearity in the range of 0.05 to 2.5 μg/mL with a correlation coefficient (r²) of 0.9988, and a low limit of detection of 0.01 μg/mL (equivalent to 0.3 pmol). guidetopharmacology.org

Furthermore, this compound has been used in the sensitive quantification of juvenile hormone III (JH III), an epoxide-containing compound that requires a two-step derivatization process involving epoxide ring opening followed by reaction with this compound. This method achieved linear responses from 10–20 to 1000 fmols and recovery efficiencies exceeding 90%.

Table 2: Quantitative Assay Parameters for Alcohol and Phenol Derivatives with this compound

| Analyte | Functional Group | Reaction Conditions | Detection Wavelengths (nm) (Ex/Em) | Detection Limit | Linearity (r²) | Recovery | Reference |

| Androsterone | Hydroxyl | 60°C, 30 min (with quinuclidine) | 443/546 | 38 fmol | Not specified | Not specified | wikidata.orgfishersci.be |

| Estrone | Phenol | 60°C, 15 min (with quinuclidine) | 440/543 | 40 fmol | Not specified | Not specified | wikidata.orgfishersci.be |

| Raspberry Ketone | Phenol | Room temperature, 3 min, pH 9.0 | 440/543 | 0.01 µg/mL (0.3 pmol) | 0.9988 | Satisfactory | guidetopharmacology.org |

| Juvenile Hormone III | Epoxide | Two-step, this compound reaction at room temp, 40 min | Not specified | 10-20 fmol | 10-20 to 1000 fmols | >90% | |

| Mandelic Acid | Hydroxy Acid | 60°C, 15 min (with quinuclidine) | 442/551 | 125 fmol | Not specified | Not specified | wikidata.orgfishersci.be |

Quantification of Thiols and Sulfur-Containing Compounds

This compound has demonstrated efficacy in the quantification of thiols and other sulfur-containing compounds through derivatization reactions. The chloroformyl group within this compound readily reacts with nucleophilic thiol groups, forming stable fluorescent products nih.govtcichemicals.com. For instance, 2-Mercapto-N-(2-naphthyl)acetamide, a representative thiol, can be derivatized with this compound at room temperature. The resulting fluorescent derivative exhibits an excitation wavelength of 437 nm and an emission wavelength of 544 nm, allowing for sensitive detection with a reported limit of 103 fmol tcichemicals.comlabscoop.com. This application highlights this compound's utility in the trace analysis of thiols, which are crucial in various biological and environmental contexts.

Analysis of Carbonyl Compounds

While this compound primarily reacts with hydroxyl, thiol, and amine functionalities, its application extends to compounds that may also contain carbonyl groups, provided they possess other reactive sites. As an acyl chloride, this compound is known to react with hydroxyl groups nih.govscirp.orgscirp.org. A notable example is the derivatization of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a compound containing both a phenolic hydroxyl group and a carbonyl group scirp.org. In this specific application, this compound reacts with the phenolic hydroxyl group of raspberry ketone, rather than directly with its carbonyl group, to form a fluorescent derivative scirp.orgscirp.org. This derivatization can be performed under mild conditions, such as room temperature for 3 minutes, yielding a derivative detectable by HPLC-fluorescence with excitation at 440 nm and emission at 543 nm scirp.org. This demonstrates this compound's role in analyzing compounds that feature a carbonyl group alongside other reactive nucleophilic sites.

Structural Characterization of this compound Adducts

The structural elucidation of adducts formed by this compound derivatization is critical for confirming reaction mechanisms and product identities. Mass spectrometry and infrared spectroscopy are key analytical techniques employed for this purpose.

Application of Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular mass and fragmentation patterns of this compound derivatives. It provides definitive evidence of the successful conjugation of the reagent with the target analyte. For example, liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) has been successfully employed to confirm the structures of DBD-CO-ethanolamides nih.gov. Additionally, matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF MS) can be utilized to verify conjugation by observing a mass shift corresponding to the this compound adducts, typically around 315 Da . In the case of memantine, MS analysis of its this compound derivative confirmed the formation of an amide bond, providing crucial structural information about the derivatization product researchgate.netdoaj.org.

Utility of Infrared Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy plays a vital role in identifying the specific functional groups present in this compound derivatives, thereby confirming the nature of the chemical bonds formed during derivatization. For instance, IR spectroscopy has been used in conjunction with mass spectrometry to confirm the formation of an amide bond when memantine is derivatized with this compound researchgate.netdoaj.org. This technique provides characteristic vibrational frequencies that correspond to specific functional groups, such as carbonyls (C=O) or N-H stretches in newly formed amide linkages, offering complementary structural insights to mass spectrometry data.

Method Validation and Performance Evaluation in Analytical Research

The rigorous validation of analytical methods employing this compound is essential to ensure their reliability, accuracy, and precision in research applications. This includes a thorough assessment of detection and quantification limits.

Assessment of Detection and Quantification Limits for this compound Assays

This compound-based assays are characterized by their high sensitivity, often achieving detection limits in the femtomole range . This high sensitivity is a significant advantage for the trace analysis of various compounds. Several studies have reported specific detection and quantification limits for different analytes derivatized with this compound:

For anandamide (B1667382), a detection limit of 20 fmol on-column has been achieved nih.gov.

In the analysis of raspberry ketone, a lower limit of detection (LOD) of 0.01 µg/mL (equivalent to an absolute amount of 0.3 pmol) was established, with linearity observed over a range of 0.05 to 2.5 µg/mL and a correlation coefficient (r²) of 0.9988 scirp.org.

For various beta-blockers, including propranolol, metoprolol, and atenolol, detection limits in the femtomole range were reported, such as 50 fmol for (S)- and (R)-propranolol, 12 and 17 fmol for (S)- and (R)-metoprolol respectively, and 15 and 20 fmol for (S)- and (R)-atenolol respectively nih.gov.

General application examples for different functional groups show detection limits ranging from 38 fmol for alcohols to 125 fmol for α-oxyacids tcichemicals.comlabscoop.com.

For memantine analysis, the limit of detection (LOD) was found to be 0.03, and the limit of quantification (LOQ) was 0.1, with linearity exceeding 0.99 within the range of 0.625-8 mg/L researchgate.net.

These findings underscore the robust performance and high sensitivity of analytical methods utilizing this compound as a derivatization reagent.

Table 1: Representative Detection Limits for Compounds Derivatized with this compound

| Compound Class | Example Compound | Reaction Conditions | Excitation (nm) | Emission (nm) | Detection Limit (fmol) | Reference |

| Thiols | 2-Mercapto-N-(2-naphthyl)acetamide | Room temperature | 437 | 544 | 103 | tcichemicals.comlabscoop.com |

| Alcohols | Androsterone | 60°C, 30 min | 443 | 546 | 38 | tcichemicals.comlabscoop.com |

| α-Oxyacids | Mandelic acid | 60°C, 15 min | 442 | 551 | 125 | tcichemicals.comlabscoop.com |

| Phenols | Estrone | 60°C, 15 min | 440 | 543 | 40 | tcichemicals.comlabscoop.com |

| Amines | Benzylamine | Room temperature or 60°C, 15 min | 445 | 555 | 89 | tcichemicals.comlabscoop.com |

| Aromatic Amines | Phenetidine | 60°C, 15 min | 443 | 553 | 56 | tcichemicals.comlabscoop.com |

| Endocannabinoids | Anandamide | Not specified, reversed-phase HPLC | 450 | 560 | 20 | nih.gov |

| Ketones (via -OH) | Raspberry Ketone | Room temperature, 3 min, pH 9.0 | 440 | 543 | 0.3 pmol (absolute) | scirp.org |

| Beta-blockers | Propranolol (S/R) | Mild conditions, 5 min | Not specified | Not specified | 50 | nih.gov |

| Beta-blockers | Metoprolol (S/R) | Mild conditions, 5 min | Not specified | Not specified | 12 (S), 17 (R) | nih.gov |

| Beta-blockers | Atenolol (S/R) | Mild conditions, 5 min | Not specified | Not specified | 15 (S), 20 (R) | nih.gov |

| Adamantane amines | Memantine | 60°C, 50 min, 5:1 this compound:memantine molar ratio | 430 | 520 | 0.03 | researchgate.net |

Biological and Biomedical Research Applications of Dbd Cocl

Protein Chemistry and Proteomic Investigations

DBD-COCl is a significant reagent in protein chemistry, particularly for its ability to facilitate site-specific modifications and aid in the elucidation of complex biological interactions.

Site-Specific Covalent Labeling of Proteins for Structural and Functional Studies

Covalent labeling is a powerful technique to probe protein structure and function by introducing chemical tags that alter the mass or introduce a detectable signal, such as fluorescence nih.govuni-halle.de. This compound's reactivity, attributed to its chloroformyl group, allows it to form covalent bonds with specific amino acid residues in proteins, notably the thiol group of cysteine residues ontosight.ai. This site-specific labeling is crucial for understanding protein conformation, solvent accessibility, and dynamic changes nih.govresearchgate.net.

The principle behind this application is that the reactivity of amino acids within a protein is influenced by their accessibility to the labeling reagent, as well as the inherent reactivity of both the label and the amino acid side chain nih.gov. By measuring the differential reactivity of amino acid side chains upon covalent labeling, researchers can infer structural information, including conformational changes or involvement in ligand-binding sites nih.gov. Mass spectrometry (MS) is frequently employed to identify the modification sites and quantify the extent of labeling, providing site-specific structural insights nih.govresearchgate.net. This approach has proven valuable for elucidating the structures of challenging systems like membrane proteins and their interactions uni-halle.deresearchgate.net.

Applications in Protein-Protein Interaction Analysis (e.g., Affinity Capture Methodologies)

This compound, as a labeling agent, can be integrated into methodologies designed to study protein-protein interactions (PPIs), such as affinity capture techniques ontosight.aicreative-proteomics.com. Affinity capture is a method used to isolate a specific protein or protein complex from a mixture based on the selective binding between a target protein and a ligand immobilized on a solid support creative-proteomics.com.

While this compound itself is not typically the affinity tag, its fluorescent properties and ability to covalently label proteins make it a valuable tool in conjunction with other biochemical techniques, such as pull-down assays and mass spectrometry ontosight.ainih.gov. For instance, this compound can be used to label proteins that are then subjected to affinity capture, allowing for the identification of interacting partners through subsequent analysis, including mass spectrometry ontosight.aicreative-proteomics.compromega.de. This combined approach aids in identifying protein-protein interactions and understanding their roles in cellular processes ontosight.ai.

Implementation in Advanced Microscopy Techniques (e.g., Single-Molecule Localization Microscopy)

This compound, or its closely related analogues like DBD-Pro-COCl, can serve as fluorescent labels in advanced microscopy techniques, most notably Single-Molecule Localization Microscopy (SMLM) ontosight.ai. SMLM is a super-resolution microscopy technique that overcomes the diffraction limit of conventional light microscopy, enabling imaging of biological structures at the nanoscale, typically achieving a lateral resolution around 20 nm mdpi.comnih.gov.

In SMLM, individual fluorescent molecules are computationally localized from diffraction-limited image sequences nih.gov. The ability of this compound to act as a fluorescent tag allows for the high-resolution imaging of proteins and their interactions at the single-molecule level ontosight.ai. This is achieved by manipulating samples so that individual fluorescent molecules emit photons separately in space and time, and their precise locations are then calculated and accumulated to reconstruct a super-resolved image nih.gov. SMLM techniques, including those utilizing fluorescent labels like this compound, provide previously unattainable data on the nanoscale organization of macromolecular complexes and cellular structures bruker.com.

Metabolomic Profiling and Bioactive Molecule Detection

This compound plays a crucial role in metabolomic profiling, particularly in enhancing the detection and quantitative analysis of endogenous metabolites and signaling molecules that inherently lack strong chromophores or fluorophores.

Derivatization for Enhanced Detection of Endogenous Metabolites

Many endogenous metabolites lack natural fluorescence or chromophores, making their direct detection challenging with conventional analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors nih.govplos.orgrsc.org. Chemical derivatization with fluorescent tags, such as this compound, addresses this limitation by enhancing the detectability of these compounds, often to the low femtomole (fmol) range plos.orgsemanticscholar.orgresearchgate.net. This derivatization step is essential for gaining higher sensitivity and achieving accurate identification and quantification of metabolites in complex biological samples nih.govrsc.orgnih.gov.

This compound has been specifically utilized to derivatize endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) nih.govnih.govcitius.technology. The DBD-CO derivatives of AEA and 2-AG can then be effectively separated by HPLC and identified using a fluorescence detector, typically set to 450 nm excitation and 560 nm emission wavelengths nih.gov. This derivatization significantly improves the sensitivity of detection for these lipid molecules, which are otherwise difficult to analyze directly due to their chemical structures nih.gov.

Quantitative Analysis of Hormones and Signaling Molecules (e.g., Juvenile Hormones)

The quantification of hormones and other signaling molecules, particularly those present at low concentrations or possessing lipophilic characteristics, can be challenging due to their susceptibility to degradation and difficulties in detection nih.govnih.govresearchgate.netresearchgate.net. Juvenile hormones (JHs), sesquiterpenoid compounds crucial for insect development and reproduction, are prime examples nih.govnih.govduke.edu.

A sensitive and robust method has been developed for the quantitative analysis of juvenile hormone III (JH III) and its precursors using this compound as a fluorescent tag plos.orgsemanticscholar.orgnih.govnih.govresearchgate.net. The assay involves a two-step reaction for tagging the epoxide group of JH III:

Epoxide Ring Opening: The epoxide ring of JH III is opened, for instance, with sodium sulfide, to form a diol plos.orgsemanticscholar.orgnih.gov.

Derivatization: The resulting diol is then derivatized with this compound, forming a higher-molecular-weight fluorescent derivative plos.orgsemanticscholar.orgnih.gov.

This derivatization enhances the detectability of JH III, allowing for its sensitive and accurate quantification by reverse-phase High-Performance Liquid Chromatography coupled to a fluorescent detector (HPLC-FD) plos.orgsemanticscholar.orgnih.govnih.gov. The method has demonstrated high sensitivity, accuracy, and reproducibility, with linear responses obtained over a range of 10-20 to 1000 femtomoles (fmol) nih.govnih.govresearchgate.net. Recovery efficiencies for JH III were reported to be over 90%, with excellent reproducibility nih.govnih.govresearchgate.net. This approach is particularly valuable for analyzing limited biological samples, such as insect corpora allata, hemolymph, or whole-body extracts nih.govnih.gov.

Table 1: Quantitative Performance of this compound in Juvenile Hormone III Analysis

| Parameter | Value | Citation |

| Linear Response Range | 10-20 to 1000 fmols | nih.govnih.gov |

| Recovery Efficiency | >90% for JH III | nih.govnih.gov |

| Detection Method | HPLC-FD | nih.govnih.gov |

| Optimal Labeling Time | 40 minutes | plos.orgsemanticscholar.org |

Research on Pharmaceutical Compound Monitoring and Pharmacokinetic Studies

This compound is extensively utilized in high-performance liquid chromatography (HPLC) for the fluorescent derivatization of compounds, thereby improving their detectability. It reacts with amine functional groups in target molecules, forming stable fluorescent derivatives that can be monitored using HPLC. This application is particularly beneficial for pharmaceutical compounds that lack intrinsic chromophores or fluorophores, enabling their sensitive quantification in biological matrices. researchgate.netresearchgate.net

Detailed Research Findings:

Memantine (B1676192): Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, lacks inherent chromophores or fluorophores, making its direct detection challenging. researchgate.netresearchgate.netresearchgate.net this compound serves as a fluorescent probe by reacting with the amine group of memantine to form a fluorescent derivative. researchgate.netresearchgate.net This derivatization allows for its monitoring by HPLC coupled with a fluorescence detector. researchgate.netresearchgate.net A study demonstrated the derivatization of memantine using a 5:1 ratio of this compound to memantine, reacted at 60°C for 50 minutes. researchgate.netresearchgate.net The resulting derivative proved stable for up to 24 hours. researchgate.net This method exhibited a limit of detection (LOD) of 0.79 µg/mL with excellent linearity (r² ≥ 0.99), proving effective for analyzing memantine levels in biological samples and indicating its potential for therapeutic drug monitoring. Memantine exhibits approximately 100% oral bioavailability, reaching peak plasma concentrations within 3 to 8 hours. wikipedia.orgmims.comeuropa.eudrugbank.com It is about 45% bound to plasma proteins and has a terminal elimination half-life ranging from 60 to 100 hours, with primary excretion occurring renally as the unchanged drug. wikipedia.orgmims.comeuropa.eudrugbank.com

Raspberry Ketone: Raspberry ketone (RK), or 4-(4-hydroxyphenyl)butan-2-one, is a phenolic compound found in various fruits. nih.govwikipedia.org this compound has been employed for the pre-column derivatization of Raspberry Ketone for HPLC-fluorescence analysis, particularly for quality assessment in cosmetics. scirp.orgresearchgate.net The derivatization reaction is typically performed at pH 9.0 for 3 minutes at room temperature. scirp.org This method achieved a detection limit of 0.01 µg/mL. The derivatization scheme involves the reaction of this compound with RK to yield a DBD-CO-RK derivative. researchgate.net

Fluoxetine (B1211875): Fluoxetine (FLX), a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, has been derivatized with fluorescent agents, including this compound, for enantioselective analysis. researchgate.net HPLC with fluorescence detection is utilized for the determination of fluoxetine enantiomers. researchgate.net While this compound has been used, other derivatizing agents like NBD-COCl have shown better separation factors and resolution for fluoxetine enantiomers. researchgate.netresearchgate.net Fluoxetine is well absorbed with bioavailability ranging from 70% to 90%, reaching peak plasma concentrations in 6 to 8 hours. wikidoc.orgnih.govdrugbank.com It is highly bound to plasma proteins (approximately 94.5%). nih.govdrugbank.com Fluoxetine is metabolized in the liver by the CYP2D6 enzyme to its active metabolite, norfluoxetine (B159337), which also contributes to its therapeutic activity. nih.govpsychdb.comscielo.br Fluoxetine has an elimination half-life of 1 to 3 days after a single dose, extending to 4 to 6 days after chronic use, while norfluoxetine has a longer half-life of 7 to 16 days. nih.govdrugbank.compsychdb.comscielo.brmedicinesinformation.co.nz

Table 1: Summary of this compound Applications in Pharmaceutical Compound Monitoring

| Pharmaceutical Compound | Derivatization Conditions (this compound) | Analytical Method | Key Findings / LOD | Application | Citation |

| Memantine | 5:1 ratio, 60°C, 50 min | HPLC-Fluorescence | LOD: 0.79 µg/mL, stable for 24h | Therapeutic monitoring in biological samples | , researchgate.net, researchgate.net |

| Raspberry Ketone | pH 9.0, 3 min, room temp | HPLC-Fluorescence | LOD: 0.01 µg/mL | Quality assessment in cosmetics | , scirp.org, researchgate.net |

| Fluoxetine | Used for derivatization | HPLC-Fluorescence | Enantioselective analysis | Pharmacokinetic studies | researchgate.net, researchgate.net, researchgate.net |

Novel Applications in Bioconjugation and Materials Science

This compound's reactive chloroformyl group allows it to participate in nucleophilic reactions with various functional groups, making it suitable for tagging and modifying biomolecules.

Theoretical and Computational Investigations of Dbd Cocl

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure of molecules, which directly governs their reactivity and physical properties. For DBD-COCl, methods such as Density Functional Theory (DFT) are instrumental in elucidating its ground-state electronic configuration, charge distribution, and molecular geometry. DFT calculations can reveal the electron density around the reactive chloroformyl group, identifying potential sites for nucleophilic attack. researchgate.netnih.gov

Key parameters derived from quantum chemical computations include frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting chemical reactivity, with the HOMO indicating electron-donating ability and the LUMO indicating electron-accepting ability. researchgate.netnih.gov For a reactive derivatizing agent like this compound, understanding these orbital characteristics, particularly around the carbonyl chloride moiety, is essential for predicting its interaction with various analytes. Additionally, molecular electrostatic potential (MEP) maps can visually represent the charge distribution across the molecule, highlighting regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), further aiding in the prediction of reactivity. nih.gov

Computational Modeling of Derivatization Reaction Pathways and Energetics

Computational modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions, including derivatization processes. For this compound, computational chemistry can be employed to simulate the reaction pathways involved in its derivatization of target analytes. The mechanism typically involves the nucleophilic attack of an analyte's functional group (e.g., an amine, hydroxyl, or thiol group) on the carbonyl carbon of this compound, followed by the elimination of a chloride ion and subsequent proton transfer steps.

Computational studies can map out the entire reaction coordinate, identifying transition states and calculating activation energies for each step. This allows for the determination of the most favorable reaction pathways and provides quantitative data on the reaction's kinetics and thermodynamics. For instance, DFT calculations can optimize the geometries of reactants, transition states, and products, yielding insights into bond formation and breakage during the derivatization. digitellinc.com By modeling the energetics, researchers can predict the efficiency of the derivatization reaction under different conditions and assess the stability of the formed adducts. This type of analysis is crucial for optimizing derivatization protocols in analytical applications.

Prediction of Spectroscopic Properties of this compound and its Fluorescent Adducts

The benzoxadiazole core within this compound is known to contribute significantly to its photophysical properties, making it a fluorescent reagent. Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are widely used to predict the spectroscopic properties of fluorescent molecules and their derivatives. mdpi.comnih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Analysis through Computational Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemistry that explores how modifications to a molecule's structure influence its chemical or biological activity. Computational chemistry provides powerful tools for conducting SAR and Quantitative Structure-Activity Relationship (QSAR) analyses, which involve building mathematical models to quantitatively relate structural features to activity. researchgate.netrsc.orgui.ac.idnih.gov

For this compound, computational SAR analysis would involve correlating various molecular descriptors with its performance as a derivatizing agent and the fluorescent properties of its adducts. Descriptors can include electronic parameters (e.g., atomic net charges, dipole moment, HOMO/LUMO energies), steric parameters, and topological indices. researchgate.netui.ac.id By systematically varying the substituents on the benzoxadiazole core or modifying the reactive carbonyl chloride group in silico, researchers can predict the impact on:

Reactivity and Selectivity: How changes in structure affect the rate and specificity of reaction with different functional groups.

Fluorescence Enhancement: How structural modifications influence the quantum yield, emission wavelength, and photostability of the resulting fluorescent adducts.

Computational SAR analysis allows for the rational design of improved this compound derivatives with enhanced derivatization efficiency, better selectivity for specific analytes, or superior fluorescent properties, minimizing the need for extensive experimental trial-and-error. ui.ac.idnih.gov

Future Perspectives and Emerging Research Directions for Dbd Cocl

Design and Synthesis of Next-Generation DBD-COCl Analogues with Tailored Reactivity and Fluorescence

The foundational benzoxadiazole (benzofurazan) skeleton of this compound provides a versatile platform for structural modifications aimed at optimizing its chemical and photophysical properties. Future research will likely focus on designing analogues with enhanced or tailored reactivity and improved fluorescence characteristics.

Tailored Reactivity: While this compound effectively reacts with amines, hydroxyls, and thiols, the development of next-generation analogues could explore increased selectivity for specific functional groups or expand reactivity to other challenging moieties. This involves strategic alterations to the chloroformyl group or other substituents on the benzoxadiazole core. For instance, modifying the reactivity to favor specific biomolecules in complex matrices could reduce background interference and improve assay specificity. Analogues like (S)-(-)-DBD-Pro-COCl and (R)-(+)-DBD-Pro-COCl, which incorporate a pyrrolidinyl group, demonstrate the potential for stereoselective derivatization, opening avenues for chiral analysis ontosight.aifrontiersin.org. Further exploration of such chiral auxiliaries could lead to highly specific reagents for enantiomeric excess determination.

Improved Fluorescence: Enhancing the fluorescence properties is another critical area. This includes efforts to:

Shift Excitation/Emission Wavelengths: Developing analogues that emit in the red or near-infrared region could be advantageous for biological applications, minimizing autofluorescence from biological samples and allowing for multiplexed assays with other fluorophores. Computational studies on substituted benzoxadiazoles are already providing frameworks for designing new fluorophores with controlled changes in emission or absorption properties nih.govacs.org.

Increase Quantum Yield and Photostability: Maximizing fluorescence quantum yield (the efficiency of light emission) and photostability (resistance to photobleaching) is crucial for sensitive and robust detection, especially in prolonged imaging or high-intensity illumination scenarios.

Develop "Turn-On" Probes: Designing this compound analogues that are weakly fluorescent or non-fluorescent in their free form but exhibit a significant increase in fluorescence upon reaction with the target analyte would greatly improve signal-to-noise ratios and enable direct, wash-free detection mdpi.comacs.org. This approach leverages the change in the electronic environment of the fluorophore upon adduct formation.

Existing DBD-derivatives, such as DBD-F, which is non-fluorescent itself but yields highly sensitive detection of labeled amino acids, exemplify the potential for such advancements tcichemicals.com. Similarly, NBD-derivatives, which are structurally related, have shown how substituting electron-withdrawing nitro groups with sulfonamides can increase reaction rates while maintaining spectral profiles researchgate.net.

Integration of this compound with High-Throughput Screening and Automation Platforms

The demand for rapid and efficient analysis in drug discovery, diagnostics, and environmental monitoring necessitates the integration of derivatization reagents like this compound with high-throughput screening (HTS) and automation platforms.

Streamlined Derivatization Workflows: HTS systems, which typically incorporate robotic microplate and liquid handling systems, are designed to rapidly assess large numbers of samples corefacilities.orgresearchgate.net. This compound's rapid and mild reaction conditions make it well-suited for automation. Automated liquid handlers can precisely dispense reagents and samples into multi-well plates (e.g., 96-well, 384-well, or even 1536-well formats), significantly reducing manual labor and increasing throughput libretexts.orgnuvisan.com. This allows for the derivatization of thousands to millions of compounds in parallel, accelerating the screening process libretexts.orgglobalbiodefense.com.

Applications in Enzymatic Assays and Biomolecular Interactions: this compound and its analogues could be integrated into automated HTS platforms for screening enzymatic activity or other biomolecular interactions where fluorescent tagging is beneficial. For instance, developing fluorogenic substrates based on this compound chemistry could enable real-time monitoring of enzymatic reactions in high-throughput formats acs.org.

Exploration of Novel Applications in Clinical Diagnostics and Environmental Monitoring

The high sensitivity and stability of this compound derivatives position the compound for expanded applications in clinical diagnostics and environmental monitoring, areas that continuously require advanced analytical methods for trace detection.

Clinical Diagnostics:

Biomarker Detection: this compound has already been used for sensitive quantification of compounds like juvenile hormone III, anandamide (B1667382), and 2-arachidonoylglycerol (B1664049) in biological matrices . Its application can be expanded to a broader range of clinical biomarkers that lack native fluorescence or strong UV absorbance. This includes amino acids, peptides, and other small molecules indicative of disease states or therapeutic responses. For example, it has been successfully applied in the HPLC-fluorescent analysis of memantine (B1676192), a drug used in Alzheimer's treatment, by forming a stable fluorescent derivative researchgate.net.

Drug Monitoring: The ability to form stable fluorescent derivatives under mild conditions makes this compound valuable for therapeutic drug monitoring (TDM) in biological samples, ensuring accurate quantification of drug levels for personalized medicine.

Early Disease Detection: The high sensitivity (detection limits in the femtomole range) of this compound derivatives could facilitate the early detection of diseases by enabling the quantification of low-abundance biomarkers .

Environmental Monitoring:

Pollutant Detection: this compound can be explored for the detection of various environmental pollutants containing reactive functional groups (e.g., amines, thiols, hydroxyls) in water, soil, or air samples. This includes pesticides, industrial chemicals, or their metabolites that may pose health risks. The need for advanced analytical methods to recognize and enumerate hazardous contaminants at very low levels is critical in environmental monitoring mdpi.com.

Water Quality Assessment: Developing rapid, sensitive, and portable assays based on this compound derivatization could enable on-site monitoring of water quality for contaminants.

Food Safety: Potential applications also exist in food safety for detecting residues or contaminants in food products that can react with this compound.

Advancements in Microfluidic and Nanotechnology-Based Derivatization Systems

The convergence of microfluidics and nanotechnology offers transformative opportunities for enhancing the efficiency, control, and sensitivity of derivatization processes involving this compound.

Microfluidic Derivatization Systems:

Precise Reaction Control: Microfluidic devices allow for precise manipulation of fluids at the micro-scale, offering advantages such as rapid mixing, laminar flow, and controlled reaction times and temperatures nih.govmicrolit.com. This level of control can optimize derivatization efficiency and reproducibility, especially for reactions that are sensitive to conditions.

Reduced Reagent Consumption: The small volumes involved in microfluidics (microliter to picoliter range) lead to significantly reduced consumption of expensive reagents like this compound, making analyses more cost-effective nih.govmicrolit.com.

Integration with Detection: Microfluidic platforms can integrate various analytical steps, including derivatization, separation, and detection, onto a single chip ("lab-on-a-chip" systems) microlit.commdpi.com. This miniaturization can lead to portable, rapid, and automated analytical devices for point-of-care diagnostics or on-site environmental analysis. Microfluidic systems can also synthesize libraries of nanoparticles in a well-controlled, reproducible, and high-throughput manner, which could be beneficial for integrating derivatization with nanoparticle-based assays researchgate.net.

Nanotechnology-Based Derivatization Systems:

Enhanced Sensitivity and Selectivity: Integrating this compound with nanotechnology can lead to novel derivatization and detection strategies. For instance, this compound could be used to functionalize the surface of nanoparticles, creating fluorescent probes with enhanced sensitivity due to the localized concentration effect or unique optical properties of the nanomaterial nuvisan.comresearchgate.net.

Miniaturized Sensing Platforms: Nanomaterial-based microfluidic systems can achieve increased sensitivity and precision for various medical applications researchgate.netbeilstein-journals.org. This compound could be incorporated into such systems for the detection of analytes at extremely low concentrations. This could involve using this compound-modified nanoparticles as signal transducers in biosensors or as components in miniaturized analytical devices.

Targeted Derivatization: Nanoparticles functionalized with targeting ligands and this compound could enable highly specific derivatization of analytes in complex biological or environmental samples, minimizing matrix effects and improving analytical accuracy.

These advancements in microfluidics and nanotechnology promise to revolutionize how this compound is utilized, pushing the boundaries of analytical chemistry towards more efficient, sensitive, and integrated solutions.

Q & A

Q. What are the established protocols for synthesizing and characterizing DBD-COCl with high purity?

Methodological Answer:

- Synthesis : Follow stepwise procedures for chloroformylation and sulfonylation reactions, ensuring anhydrous conditions and controlled temperatures (e.g., 0–4°C for intermediate stability). Purify via recrystallization in dichloromethane/hexane or column chromatography (silica gel, gradient elution) .

- Characterization :

- Structural validation : Use -NMR and -NMR to confirm substituent positions. For example, the dimethylaminosulfonyl group shows distinct peaks at δ 2.8–3.1 ppm (NMR) .

- Purity assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is critical for reproducible labeling efficiency .

- Documentation : Include detailed spectral data, solvent ratios, and retention times in supplementary materials to enable replication .

Q. What are the standard experimental protocols for using this compound in biomolecular labeling?

Methodological Answer:

- Reaction Conditions : Optimize pH (6.5–7.5, phosphate buffer), stoichiometry (1:5 molar ratio of target amine to this compound), and reaction time (2–4 hrs at 25°C) to minimize hydrolysis .

- Post-Labeling Analysis :

- Controls : Include unlabeled samples and hydrolysis controls to distinguish nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence signal stability when using this compound in complex biological matrices?

Methodological Answer:

- Identify Variables : Test pH sensitivity (this compound hydrolyzes rapidly above pH 8), matrix components (e.g., thiols or amines in cell lysates), and photobleaching rates .

- Validation Strategies :

- Data Reporting : Disclose all matrix components and environmental factors in methods sections to contextualize contradictions .

Q. What experimental design frameworks are optimal for optimizing this compound conjugation efficiency under resource constraints?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to prioritize critical variables (e.g., temperature, pH, reagent excess). For example, a 2 factorial design can identify interactions between pH, temperature, and molar ratios .

- Cost-Effective Validation :

- Small-scale pilots : Test 10–20 reaction combinations using microplate fluorometry.

- Response surface modeling : Predict optimal conditions with minimal experimental runs .

- Documentation : Provide raw data tables for all DoE trials in supplementary materials .

Q. How can researchers validate the specificity of this compound-based probes in heterogeneous biological samples?

Methodological Answer:

- Negative Controls :

- Orthogonal Validation :

- Data Interpretation : Report false-positive rates and limit of detection (LOD) using receiver-operating characteristic (ROC) curves .

Methodological Best Practices

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for documenting experimental details, including raw spectra and chromatograms .

- Ethical Data Use : Cite primary sources for synthesis protocols and characterization data, avoiding non-peer-reviewed platforms .

- Contradiction Management : Pre-register hypotheses and analytical plans to mitigate confirmation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.